molecular formula C23H17N3O2 B11479346 N-(2-dibenzo[b,d]furan-2-ylethyl)quinoxaline-2-carboxamide

N-(2-dibenzo[b,d]furan-2-ylethyl)quinoxaline-2-carboxamide

Cat. No.: B11479346
M. Wt: 367.4 g/mol
InChI Key: MVEJDENAXLIZAW-UHFFFAOYSA-N
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Description

N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE is a complex organic compound that features a dibenzofuran moiety linked to a quinoxalinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran and quinoxaline intermediates. The dibenzofuran core can be synthesized through O-arylation reactions followed by cyclization of diaryl ethers . The quinoxaline moiety is often prepared via condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as palladium or copper complexes are often used to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzofurans and quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The quinoxaline group can inhibit enzymes involved in oxidative stress pathways, providing antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE is unique due to its combined dibenzofuran and quinoxaline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)quinoxaline-2-carboxamide

InChI

InChI=1S/C23H17N3O2/c27-23(20-14-25-18-6-2-3-7-19(18)26-20)24-12-11-15-9-10-22-17(13-15)16-5-1-4-8-21(16)28-22/h1-10,13-14H,11-12H2,(H,24,27)

InChI Key

MVEJDENAXLIZAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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